An In-depth Technical Guide to N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the novel compound, N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related compounds to propose a viable synthetic route, predict its core physicochemical properties, and discuss its potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a scientifically grounded starting point for the investigation and application of this and similar chemical entities.
Introduction
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a unique organic molecule that incorporates two key pharmacophores: a substituted phenylacetamide moiety and a β-lactam ring, specifically a 3,3-dimethyl-2-oxoazetidine. The phenylacetamide scaffold is present in a variety of biologically active compounds, including analgesic and anti-inflammatory agents. The β-lactam ring is the cornerstone of a major class of antibiotics, but its rigid, four-membered ring structure also imparts unique conformational constraints that can be exploited in the design of other therapeutic agents. The combination of these two structural features in a single molecule makes N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide a compound of significant interest for further investigation.
This guide will provide a detailed, albeit theoretical, exploration of this compound, beginning with a proposed synthetic pathway, followed by a discussion of its predicted physicochemical properties and a forward-looking perspective on its potential biological activities.
Proposed Synthesis
The synthesis of N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide can be logically approached through a multi-step process, culminating in the formation of the β-lactam ring via the Staudinger cycloaddition.[1][2] This classic reaction involves the [2+2] cycloaddition of a ketene and an imine.[3][4][5]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide.
Step-by-Step Synthetic Protocol
Materials:
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N-(4-aminophenyl)acetamide
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Acetone
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
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Toluene
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Isobutyryl chloride
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Triethylamine
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Dichloromethane (DCM), anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-(4-aminophenyl)acetamide, a molar excess of acetone, and a catalytic amount of p-TsOH in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation.
-
Remove the solvent under reduced pressure to obtain the crude imine, N-(4-isopropylideneaminophenyl)acetamide. This intermediate can be used in the next step without further purification.
-
-
Staudinger Cycloaddition:
-
Dissolve the crude imine in anhydrous dichloromethane (DCM) in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of isobutyryl chloride in anhydrous DCM.
-
Slowly add triethylamine to the isobutyryl chloride solution at 0 °C to generate dimethylketene in situ.
-
Add the freshly prepared dimethylketene solution dropwise to the imine solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide.
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Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties have been predicted based on the compound's structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Based on chemical structure |
| Molecular Weight | 232.28 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | 150 - 180 °C | Based on melting points of similar acetanilide and β-lactam derivatives |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) | The acetamide and β-lactam moieties provide polarity, while the phenyl and dimethyl groups contribute to non-polar character. |
| LogP | ~2.5 | Estimated based on structural fragments |
| pKa | ~15-16 (amide N-H) | Typical pKa for a secondary amide proton |
Spectroscopic Characterization (Expected)
The structure of the synthesized N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide can be confirmed using various spectroscopic techniques. The expected key signals are outlined below.
¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.5-7.2 ppm (m, 4H): Aromatic protons of the para-substituted phenyl ring.
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δ ~7.5 ppm (s, 1H): Amide N-H proton.
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δ ~3.0 ppm (s, 2H): Methylene protons (CH₂) of the azetidinone ring.
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δ ~2.1 ppm (s, 3H): Methyl protons of the acetamide group.
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δ ~1.5 ppm (s, 6H): Two equivalent methyl groups at the C3 position of the azetidinone ring.
¹³C NMR (in CDCl₃, 101 MHz):
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δ ~170 ppm: Carbonyl carbon of the β-lactam ring.
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δ ~168 ppm: Carbonyl carbon of the acetamide group.
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δ ~138-120 ppm: Aromatic carbons.
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δ ~58 ppm: Quaternary carbon (C3) of the azetidinone ring.
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δ ~50 ppm: Methylene carbon (C4) of the azetidinone ring.
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δ ~25 ppm: Methyl carbons of the acetamide group.
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δ ~22 ppm: Methyl carbons at the C3 position of the azetidinone ring.
IR (KBr, cm⁻¹):
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~3300 cm⁻¹: N-H stretching of the amide.
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~1750 cm⁻¹: C=O stretching of the β-lactam ring (characteristic high frequency).
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~1670 cm⁻¹: C=O stretching of the amide (Amide I band).
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~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.
Potential Biological Activities and Applications
While no biological data is currently available for N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide, its structural components suggest several avenues for investigation.
Antimicrobial Activity
The presence of the β-lactam ring, a key feature of penicillin and cephalosporin antibiotics, suggests that this compound could be investigated for antibacterial properties. However, the substitution pattern is significantly different from traditional β-lactam antibiotics, and therefore, its mechanism of action and spectrum of activity would likely be novel.
Anticancer and Anti-inflammatory Activity
Numerous acetanilide derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[6][7] The rigid β-lactam scaffold could serve to orient the phenylacetamide moiety in a specific conformation that enhances its interaction with biological targets.
Enzyme Inhibition
The strained four-membered ring of the β-lactam makes it susceptible to nucleophilic attack, a property that has been exploited in the design of inhibitors for various enzymes, including serine proteases and fatty acid amide hydrolase (FAAH).
Experimental Protocols for Characterization
The following are standard protocols for the characterization of a novel synthesized compound.
Melting Point Determination
Methodology:
-
A small, finely powdered sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated digital melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A narrow melting range is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.
Conclusion
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide represents a novel chemical entity with the potential for interesting biological activities. This technical guide has provided a comprehensive, albeit predictive, overview of its fundamental properties, including a detailed proposed synthetic route, predicted physicochemical characteristics, and potential areas for pharmacological investigation. The information presented herein is intended to serve as a valuable resource to stimulate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
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